1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)-
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Overview
Description
1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)- is a heterocyclic compound that features a fused ring system combining naphthalene, imidazole, and quinoline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminonaphthalene with quinoline-2-carbaldehyde under acidic conditions, followed by cyclization to form the imidazole ring . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce various hydrogenated forms of the compound .
Scientific Research Applications
1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Mechanism of Action
The mechanism of action of 1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cytotoxic effects. The compound’s ability to intercalate into DNA makes it a potential candidate for anticancer therapies . Additionally, its fluorescent properties are exploited in imaging applications, where it can selectively bind to target molecules and emit light upon excitation .
Comparison with Similar Compounds
Similar Compounds
1H-Naphth[1,2-d]imidazole: Another naphthoimidazole derivative with similar structural features but different biological activities.
2-Substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones: Compounds with modifications on the imidazole ring, showing varied anticancer activities.
Uniqueness
1H-Naphth[2,3-d]imidazole, 2-(2-quinolinyl)- stands out due to its unique combination of naphthalene, imidazole, and quinoline rings, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its cytotoxic activity against cancer cells make it a valuable compound for both research and potential therapeutic applications .
Properties
CAS No. |
848474-90-8 |
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Molecular Formula |
C20H13N3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-quinolin-2-yl-1H-benzo[f]benzimidazole |
InChI |
InChI=1S/C20H13N3/c1-2-7-15-12-19-18(11-14(15)6-1)22-20(23-19)17-10-9-13-5-3-4-8-16(13)21-17/h1-12H,(H,22,23) |
InChI Key |
IZRREVBJIYALJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC5=CC=CC=C5C=C4N3 |
Origin of Product |
United States |
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